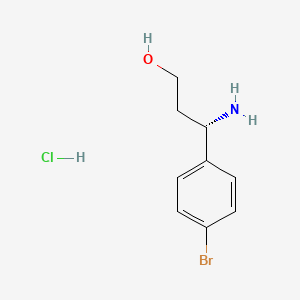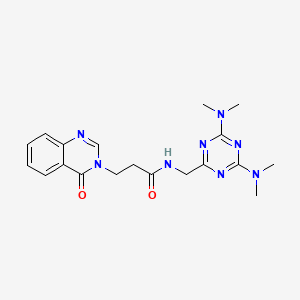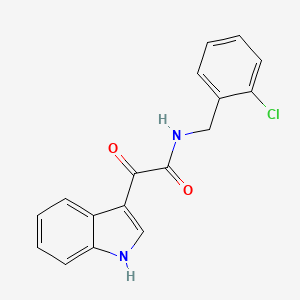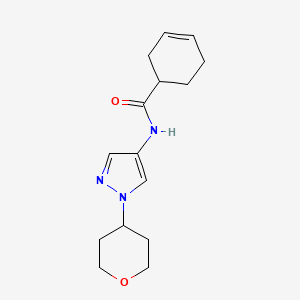![molecular formula C17H14ClN5 B2424322 4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine CAS No. 338414-20-3](/img/structure/B2424322.png)
4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine, also known as 4CP-PMP, is a small molecule that has been extensively studied in recent years. It is a heterocyclic compound with an aromatic ring structure and is composed of five nitrogen atoms, four carbon atoms, and one chlorine atom. 4CP-PMP has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In addition, it has been used in a variety of laboratory experiments, and its properties have been studied in detail.
Scientific Research Applications
1. Neurological Research
4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine and its derivatives have been used in neurological studies. For instance, derivatives of this compound have been evaluated as potential imaging agents for the central nervous dopamine transporter (DAT) system. These derivatives exhibit specific uptake in striatum and putamen, indicating their utility in studying neurological conditions. Small changes in the structure of these compounds can significantly alter their biological behavior, highlighting the importance of precise molecular design in neurological research (Vanbilloen et al., 2006).
2. Memory and Learning
Certain derivatives of this compound, such as PP2, a specific inhibitor of the Src family of tyrosine kinases, have been implicated in memory formation and recall. Research indicates that the activity of the Src family of tyrosine kinases is required in specific brain regions like the CA1 region of the rat dorsal hippocampus for normal formation and retrieval of certain types of memory (Bevilaqua et al., 2003).
3. Epilepsy and Seizure Research
This compound and its variations have been explored in the context of epilepsy and seizure research. For example, certain derivatives like YM928 have shown potential as anticonvulsant agents in rat kindling models of complex partial seizures. These compounds have demonstrated the ability to suppress motor seizures and afterdischarge induced by electrical stimulation, indicating their potential utility in developing new treatments for epilepsy (Yamashita et al., 2004).
4. Environmental Impact Studies
Derivatives of this compound have also been studied in environmental contexts. For instance, certain organophosphorus pesticides with structural similarities have been monitored post-application in residences to understand their temporal and spatial distributions and potential human exposure risks (Lewis et al., 2001).
properties
IUPAC Name |
4-(4-chlorophenyl)-5-[(4-methylphenyl)diazenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5/c1-11-2-8-14(9-3-11)22-23-15-10-20-17(19)21-16(15)12-4-6-13(18)7-5-12/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMIMILUAPDKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,6R)-6-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/no-structure.png)
![Tert-butyl 2,2-dimethyl-4-[4-[(prop-2-enoylamino)methyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2424247.png)
![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424249.png)


![(2R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B2424252.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2424257.png)

![5-((2,5-dimethoxyphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2424259.png)
